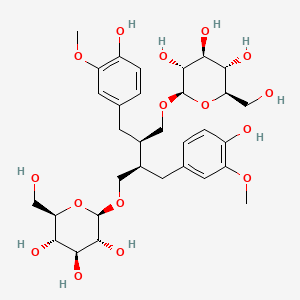

Secoisolariciresinol diglucoside

Übersicht

Beschreibung

Secoisolariciresinol-Diglucosid ist ein Lignan, das hauptsächlich in Leinsamen, Sonnenblumen-, Sesam- und Kürbiskernen vorkommt . Es ist bekannt für seine antioxidativen und phytoöstrogenen Eigenschaften, was es zu einer Verbindung von Interesse in verschiedenen Forschungs- und Industriebereichen macht .

Herstellungsmethoden

Secoisolariciresinol-Diglucosid kann aus entfetteten Leinsamen durch Extraktion des Lignan-Polymer-Vorläufers mit einem Wasser/Aceton-Gemisch isoliert werden, gefolgt von Aceton-Entfernung und alkalischer Hydrolyse . Eine andere Methode beinhaltet die Verwendung von alkoholischem Ammoniumhydroxid, um Secoisolariciresinol-Diglucosid direkt aus der Leinsamenhülle in einer Eintopf-Reaktion zu hydrolysieren und zu extrahieren . Die optimalen Extraktionsbedingungen umfassen ein Material-Flüssigkeits-Verhältnis von 1:20, eine Ammoniumhydroxid-Konzentration von 25-28% in Ethanol, eine Extraktionszeit von 4,9 Stunden und eine Extraktionstemperatur von 75,3 °C .

Wissenschaftliche Forschungsanwendungen

Secoisolariciresinol-Diglucosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wurde auf seine Antitumor-Eigenschaften untersucht, insbesondere bei der Verlangsamung des Wachstums von Brustkrebszellen . Es zeigt auch antioxidative, antidiabetische und cholesterinsenkende Wirkungen . Zusätzlich wurde gezeigt, dass Secoisolariciresinol-Diglucosid Myokardzellen vor Apoptose schützt und das Wachstum von Melanom- und Darmkrebszellen hemmt . Seine neuroprotektiven Wirkungen wurden ebenfalls untersucht, insbesondere bei der Reduzierung von oxidativem Stress und Entzündungen im Gehirn .

Wirkmechanismus

Der Wirkungsmechanismus von Secoisolariciresinol-Diglucosid beinhaltet seine antioxidativen und entzündungshemmenden Eigenschaften. Es kann reaktive Sauerstoffspezies abfangen und so den oxidativen Stress in verschiedenen Geweben reduzieren . Es hemmt auch die Adhäsion und Migration von Leukozyten über die Blut-Hirn-Schranke, wodurch Entzündungen im zentralen Nervensystem reduziert werden . Zusätzlich wurde gezeigt, dass Secoisolariciresinol-Diglucosid die Guanylatcyclase aktiviert, was zu einer Vasodilatation und einer Reduktion des arteriellen Drucks führt .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Secoisolariciresinol diglucoside interacts with various enzymes, proteins, and other biomolecules. It is metabolized to secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL) in the body . The effectiveness of SDG in hypercholesterolemic atherosclerosis, diabetes, and endotoxic shock could be due to these metabolites .

Cellular Effects

This compound has been shown to have protective effects on various types of cells and cellular processes. It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier (BBB) in vivo in the setting of aseptic encephalitis . It also prevented enhanced BBB permeability during systemic inflammatory response . In vitro, SDG pretreatment of primary human brain microvascular endothelial cells or human monocytes diminished adhesion and migration of monocytes across brain endothelial monolayers in conditions mimicking CNS inflammatory responses .

Molecular Mechanism

Known protective mechanisms include direct free radical scavenging activity , with significantly more efficiency than ascorbic acid (AA) and α tocopherol at reducing free radicals . SDG directly inhibits BBB interactions with inflammatory cells and reduces the inflammatory state of leukocytes .

Temporal Effects in Laboratory Settings

It has been shown to counter oxidative stress in human colonic epithelial tissue and protect against mtDNA damage in vitro, by H2O2 exposure, in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A dose of at least 500 mg SDG/d for approximately 8 weeks is needed to observe positive effects on cardiovascular risk factors in human patients . Flaxseed and its lignan extracts appear to be safe for most adult populations, though animal studies suggest that pregnant women should limit their exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways. Ingested SDG is converted into mammalian lignans, enterodiol (END) and enterolactone (ENL), by the gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Transport and Distribution

It has been found that SDG can effectively increase the number of growing follicles and increase the expression of the FSHR protein .

Vorbereitungsmethoden

Secoisolariciresinol diglucoside can be isolated from de-fatted flaxseed by extraction of the lignan polymer precursor with a water/acetone mixture, followed by acetone removal and alkaline hydrolysis . Another method involves the use of alcoholic ammonium hydroxide to directly hydrolyze and extract this compound from flaxseed hull in a one-pot reaction . The optimal extraction conditions include a material-liquid ratio of 1:20, ammonium hydroxide concentration of 25-28% in ethanol, extraction time of 4.9 hours, and extraction temperature of 75.3°C .

Analyse Chemischer Reaktionen

Secoisolariciresinol-Diglucosid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Es kann hydrolysiert werden, um Secoisolariciresinol zu produzieren, das weiter zu Enterodiol und Enterol metabolisiert werden kann . Die Hydrolysereaktion beinhaltet typischerweise die Verwendung von alkalischen Bedingungen . Oxidationsreaktionen können in Gegenwart von Oxidationsmitteln auftreten, was zur Bildung verschiedener oxidierter Produkte führt .

Vergleich Mit ähnlichen Verbindungen

Secoisolariciresinol-Diglucosid ist unter den Lignanen einzigartig aufgrund seiner hohen Konzentration in Leinsamen und seiner breiten Palette biologischer Aktivitäten . Ähnliche Verbindungen umfassen Secoisolariciresinol, Enterodiol und Enterol, die Metaboliten von Secoisolariciresinol-Diglucosid sind . Diese Verbindungen zeigen auch antioxidative und Antitumor-Eigenschaften, aber Secoisolariciresinol-Diglucosid zeichnet sich insbesondere durch seine neuroprotektiven und entzündungshemmenden Wirkungen aus .

Eigenschaften

IUPAC Name |

2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBJPHMDABKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158932-33-3 | |

| Record name | Secoisolariciresinol 9,9'-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

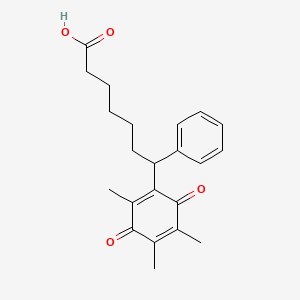

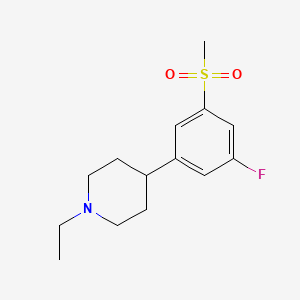

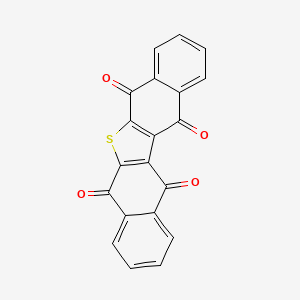

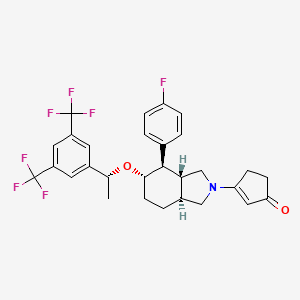

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)

![N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide](/img/structure/B1681651.png)